molecular formula C17H18N4OS B2686879 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine CAS No. 956190-86-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine

Cat. No.: B2686879
CAS No.: 956190-86-6
M. Wt: 326.42
InChI Key: WOAZTBAJONBSQJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a synthetic chemical compound designed for pharmaceutical and life sciences research. This molecule features a pyridazine core functionalized with a 3,5-dimethylpyrazole moiety and a 4-methoxybenzylthio group, a structure indicative of potential bioactivity. Pyrazole-substituted heterocycles are privileged scaffolds in medicinal chemistry, extensively investigated for developing novel therapeutic agents due to their diverse pharmacological profiles . Compounds bearing the pyrazolylpyridazine structure have demonstrated planar molecular configurations, which can facilitate interactions with biological targets through π-π stacking . The incorporation of a (4-methoxybenzyl)thio group is a strategic modification often employed to influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties. Researchers are exploring such complex heterocyclic systems as potential enzyme inhibitors, particularly targeting kinases which are crucial in disease pathways such as cancer . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[(4-methoxyphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-10-13(2)21(20-12)16-8-9-17(19-18-16)23-11-14-4-6-15(22-3)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZTBAJONBSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of a 1,2-dicarbonyl compound with hydrazine.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the pyrazole and pyridazine intermediates with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C3 position. Key reactions include:

Halogenation and Functional Group Exchange

  • Chlorination : Reaction with POCl₃ under reflux (110°C, 4–6 h) replaces hydroxyl or thio groups with chlorine. For example, 6-(3,5-dimethylpyrazol-1-yl)pyridazin-3(2H)-one derivatives undergo chlorination to form 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine ( ).

  • Amination : Substitution with amines (e.g., hydrazines) in ethanol at 80°C yields aminopyridazine derivatives, which are precursors for heterocyclic annulation ( ).

Table 1: Reaction Conditions for NAS

SubstrateReagent/ConditionsProductYield (%)Source
Pyridazin-3(2H)-onePOCl₃, reflux, 4 h3-Chloro-pyridazine85
3-Chloro-pyridazineNH₂NH₂·H₂O, EtOH, 80°C3-Hydrazinyl-pyridazine78

Thioether Functionalization

The (4-methoxybenzyl)thio group undergoes oxidation and alkylation:

Oxidation to Sulfone/Sulfoxide

  • Treatment with H₂O₂ in acetic acid (20–25°C, 12 h) oxidizes the thioether to sulfone derivatives, enhancing electrophilicity for downstream reactions ( ).

Alkylation/Cross-Coupling

  • Reaction with alkyl halides (e.g., phenacyl bromides) in acetone/K₂CO₃ forms S-alkylated products. Triethylamine (TEA) catalyzes this process at 45–50°C ( ).

Table 2: Thioether Reactivity

Reaction TypeReagent/ConditionsProductApplicationSource
OxidationH₂O₂, CH₃COOH, 12 hSulfone derivativeBioactive intermediate
AlkylationR-X, K₂CO₃, acetone, 50°CS-Alkylated pyridazineAntiviral/antitumoral scaffolds

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in cyclocondensation and annulation:

Cyclocondensation with Carbonyls

  • Reaction with acetylacetone in ethanol (reflux, 5 h) forms fused pyrazolo[3,4-b]pyridines via pyrazole ring expansion ( ).

Heteroannulation

  • Hydrazine derivatives react with aldehydes (e.g., 4-methoxybenzaldehyde) to generate triazolo-thiadiazine hybrids under TEA catalysis (reflux, 8 h) ( ).

Table 3: Pyrazole Reactivity

Reaction TypeConditionsProductBiological ActivitySource
CyclocondensationAcetylacetone, EtOH, refluxPyrazolo[3,4-b]pyridineKinase inhibition
HeteroannulationAldehyde, TEA, 8 hTriazolo-thiadiazineTubulin polymerization inhibitor

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for synthesizing complex heterocycles:

Mechanistic Insights

  • Electrophilic Substitution : The pyridazine ring’s C3 and C6 positions are reactive toward electrophiles due to electron withdrawal by adjacent nitrogen atoms ( ).

  • Steric Effects : The 3,5-dimethylpyrazole group imposes steric hindrance, directing substitutions to less hindered sites ( ).

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study synthesized a series of pyrazole-based compounds, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine, which exhibited IC50 values in the nanomolar range against A549 cells. The compound's structure was optimized to enhance binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Study:
In an experimental model of arthritis, a pyrazole derivative was administered to evaluate its effect on inflammation markers. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations.

Step Reagents Conditions Yield
Step 13,5-Dimethylpyrazole + 4-Methoxybenzyl chlorideBase-catalyzed reactionHigh
Step 2Resulting product + Pyridazine derivativeHeat under nitrogen atmosphereModerate
Step 3Purification via chromatographyN/AHigh

This table summarizes the key steps involved in synthesizing the compound along with the conditions that optimize yield.

Biological Mechanisms

The therapeutic effects of this compound can be attributed to its interaction with specific biological targets:

Targeting Kinases

Many pyrazole derivatives act as kinase inhibitors. The compound has been shown to inhibit Aurora-A kinase with IC50 values indicating potent activity against cancer cell proliferation .

Modulation of Signaling Pathways

The compound may also modulate signaling pathways associated with inflammation and cancer progression by inhibiting pathways such as NF-kB and MAPK signaling.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared to analogs from , which share the 3,5-dimethylpyrazole group but differ in core heterocycles and substituents (Table 1).

Table 1: Structural and Physical Comparison

Compound Name () Core Structure Substituents Melting Point (°C) Yield (%)
15b 1,3,4-Thiadiazine p-Tolyldiazenyl, methyl 205–206 86
15c 1,3,4-Thiadiazine 4-Chlorophenyldiazenyl, methyl 187–188 84
17a–c 1,3,4-Thiadiazinone Varied diazenyl groups 126–165 80–85
Target Compound Pyridazine 4-Methoxybenzylthio Not reported N/A
Key Observations:
  • Core Heterocycle: The pyridazine core in the target compound differs from the thiadiazine/thiadiazinone cores in analogs. Pyridazine’s electron-deficient nature may enhance reactivity compared to thiadiazine derivatives .
  • Substituent Effects : The 4-methoxybenzylthio group in the target compound introduces steric bulk and moderate lipophilicity, whereas analogs in feature diazenyl (–N=N–) groups, which are planar and π-conjugated. The thioether (–S–) linkage in the target may improve metabolic stability compared to diazenyl groups, which are prone to reduction .

Physicochemical Properties

  • Melting Points : compounds show higher melting points (126–206°C) due to strong intermolecular hydrogen bonding (N–H in pyrazole) and π-stacking (diazenyl groups). The target compound’s melting point is unreported but likely lower due to the flexible 4-methoxybenzylthio group disrupting crystal packing .
  • Solubility : The 4-methoxy group in the target compound may enhance solubility in polar solvents compared to chloro or tolyl substituents in analogs .

Crystallographic and Structural Validation

  • Software Tools : Structural determination of analogs in likely utilized SHELX for refinement and ORTEP-3 for graphical representation . The target compound’s structure would require similar validation to confirm hydrogen-bonding patterns (e.g., pyrazole N–H interactions) and torsional angles .
  • Hydrogen Bonding : highlights the role of graph set analysis in understanding supramolecular interactions. The target’s pyrazole N–H may form hydrogen bonds with pyridazine N atoms, influencing crystal packing .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a derivative of pyridazine and pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of the compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS with a molecular weight of approximately 342.41 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and a methoxybenzylthio group, which may contribute to its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC16H18N4OSC_{16}H_{18}N_4OS
Molecular Weight342.41 g/mol
LogP3.022
SolubilityHigh

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study by Bouabdallah et al., several pyrazole derivatives were screened against Hep-2 (laryngeal carcinoma) and P815 (mice mastocytoma) cell lines. The compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 cells, indicating substantial cytotoxicity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
This compoundHep-23.25
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineP81517.82
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivativesA54926

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. Compounds similar to the target have shown effectiveness in inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Xia et al. reported that certain pyrazole derivatives inhibited the production of inflammatory markers in vitro, demonstrating their potential as anti-inflammatory agents . These findings suggest that the target compound may also exert similar effects due to its structural characteristics.

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodology : Use fluorescence quenching or SPR to study protein binding. RNA-seq or proteomics identifies differentially expressed genes/proteins in treated cells. Isotope-labeled compounds track metabolic pathways .

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